2-ethyl-5-hydroxyisoquinolin-1(2H)-one
Overview
Description
2-ethyl-5-hydroxyisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the isoquinolinone family. It has the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol. This compound is characterized by the presence of an isoquinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring. The addition of an ethyl group at the 2-position and a hydroxyl group at the 5-position further defines its unique chemical identity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 2-ethyl-5-hydroxyisoquinolin-1-one, has been extensively studied. Traditional methods involve the use of strong acids or bases as catalysts, which can lead to the formation of isomers and side products . More recent approaches focus on greener and more sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves multi-step processes that include cyclization and condensation reactions. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to produce isoquinolines . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
2-ethyl-5-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-ethyl-5-hydroxyisoquinolin-1-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, isoquinoline derivatives are known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the modulation of cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which lacks the ethyl and hydroxyl groups.
Quinoline: A structurally similar compound with a nitrogen atom in the ring system.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
2-ethyl-5-hydroxyisoquinolin-1(2H)-one is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-ethyl-5-hydroxyisoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-7-6-8-9(11(12)14)4-3-5-10(8)13/h3-7,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUMIJQRJWUBED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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